5-HT2C Agonist Potency
(2-(4-Fluorophenyl)cyclopropyl)methanamine (as the trans-diastereomer hydrochloride) exhibits potent agonist activity at the human 5-HT2C receptor with an EC50 of 5.40 nM in a calcium flux FLIPR assay [1]. This potency exceeds that of the non-fluorinated parent compound trans-2-phenylcyclopropylmethylamine, which serves as the baseline scaffold in the same chemical series [2]. The para-fluoro substitution on the aromatic ring contributes to enhanced receptor engagement through improved hydrophobic packing and electronic effects.
| Evidence Dimension | 5-HT2C receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 5.40 nM |
| Comparator Or Baseline | trans-2-Phenylcyclopropylmethylamine (non-fluorinated parent): activity reported as less potent; exact EC50 not reported in head-to-head comparison |
| Quantified Difference | Target compound achieves nanomolar potency; para-fluorination enhances activity relative to non-fluorinated parent scaffold |
| Conditions | Human 5-HT2C receptor expressed in HEK293 cells; calcium flux measured by FLIPR assay |
Why This Matters
The 5.40 nM EC50 establishes this compound as a high-potency 5-HT2C agonist, making it suitable for target validation studies where robust receptor activation is required at low compound concentrations.
- [1] BindingDB. BDBM50257398: EC50 = 5.40 nM, Agonist activity at human 5HT2C receptor expressed in HEK293 cells assessed as calcium flux by FLIPR assay. View Source
- [2] Zhang G, McCorvy JD, Shen S, Cheng J, Roth BL, Kozikowski AP. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry, 2019, 182, 111630. View Source
